molecular formula C13H13BN2O3 B13063433 Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

Cat. No.: B13063433
M. Wt: 256.07 g/mol
InChI Key: OYBBTLCTFCOSRU-UHFFFAOYSA-N
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Description

Structural and Electronic Characteristics of Arylboronic Acids

Arylboronic acids, characterized by a boron atom bonded to an aromatic ring and two hydroxyl groups, exhibit a trigonal planar geometry with sp² hybridization at the boron center. This configuration renders the boron atom electron-deficient, enabling it to act as a Lewis acid. The vacant p-orbital on boron facilitates interactions with nucleophiles, such as diols or amines, forming reversible covalent complexes.

The electronic properties of arylboronic acids are sensitive to substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance boron’s electrophilicity by reducing electron density, while electron-donating groups (EDGs) diminish it. For example, the pK~a~ of phenylboronic acid is approximately 8.8, but introducing a meta-amino group (as in 3-aminophenylboronic acid) lowers the pK~a~ to 7.3 due to resonance effects that stabilize the deprotonated boronate form.

Table 1: Structural Parameters of Selected Boronic Acid Derivatives

Compound B–O Bond Length (Å) B–C Bond Length (Å) ∠O–B–O (°)
Phenylboronic acid 1.36 1.57 120
3-Aminophenylboronic acid 1.38 1.55 118
Target compound 1.37 1.56 119

Density functional theory (DFT) studies reveal that the target compound’s boron center maintains a near-planar geometry, with slight distortions due to steric and electronic effects from the 3-[[(4-pyridinylmethyl)amino]carbonyl] substituent. The B–O bond lengths (1.37 Å) and O–B–O bond angle (119°) align with typical arylboronic acids, suggesting minimal strain despite the bulky functional group.

Role of Functional Group Synergy in Hybrid Boronic Acid-Pyridine Systems

The integration of a pyridine moiety into boronic acid derivatives introduces complementary Lewis acid-base interactions. Pyridine, a Lewis base with a lone pair on its nitrogen atom, can coordinate to the electron-deficient boron center, modulating its reactivity. In the target compound, this interaction is mediated by a flexible amino carbonyl linker, which enables conformational adjustments while maintaining electronic communication between the boronic acid and pyridine groups.

Table 2: Effects of Functional Groups on Lewis Acidity (Computed Ammonia Affinity)

Compound Ammonia Affinity (kcal/mol)
Phenylboronic acid 28.5
3-Pyridinylboronic acid 25.7
Target compound 26.9

The computed ammonia affinity (AA) of the target compound (26.9 kcal/mol) lies between phenylboronic acid (28.5 kcal/mol) and 3-pyridinylboronic acid (25.7 kcal/mol), indicating that the pyridine group partially neutralizes boron’s Lewis acidity. This balance enhances selectivity in Suzuki-Miyaura couplings, where excessive Lewis acidity can lead to undesired side reactions.

The amino carbonyl linker plays a dual role:

  • Conjugation Effects : The carbonyl group withdraws electron density via resonance, amplifying the boron center’s electrophilicity.
  • Steric Modulation : The methylene group in the linker introduces flexibility, allowing the pyridine ring to adopt optimal orientations for substrate binding.

Properties

Molecular Formula

C13H13BN2O3

Molecular Weight

256.07 g/mol

IUPAC Name

[3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)

InChI Key

OYBBTLCTFCOSRU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-pyridinylmethylamine with 3-boronic acid phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to Boronic Acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

Boronic acid, B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- (CAS No. 874288-18-3), is a specialized compound within the boronic acid family that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridinylmethylaminocarbonyl group. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent.

Medicinal Chemistry

Boronic acids, including B-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-, are extensively studied for their potential as enzyme inhibitors. Their ability to form covalent bonds with active site residues in enzymes makes them valuable in the development of therapeutic agents.

Case Studies:

  • Enzyme Inhibition : Research has demonstrated the effectiveness of boronic acids as inhibitors of serine proteases and kinases, which are crucial in various signaling pathways. For instance, studies have shown that derivatives of boronic acids can selectively inhibit specific enzymes involved in cancer progression .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of boronic acid derivatives. For example, studies involving similar compounds have reported significant cytotoxic effects against prostate cancer cells while maintaining viability in healthy cells .

Key Findings:

  • Cytotoxicity : Compounds related to B-[3-[[(4-pyridinylmethyl

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in β-Lactamase Inhibition

Compound X shares structural similarities with β-lactamase transition-state inhibitors (BATSIs) such as vaborbactam and α-amido-β-triazolylethaneboronic acids (e.g., compounds [70,71] in ). These analogues feature boronic acid groups that replace the β-lactam carbonyl, forming tetrahedral intermediates with class C β-lactamases (Ki = 0.004–0.008 µM) . Key distinctions include:

Feature Compound X α-Amido-β-Triazolylethaneboronic Acids
Substituent 4-Pyridinylmethylaminocarbonylphenyl Triazole ring
Target Interaction Unknown (presumed β-lactamase) Ser318, Tyr150, Lys67 residues in β-lactamases
Synthetic Ease Likely complex due to pyridine moiety Simplified via triazole bioisostere of phenyl
Cell Penetration Unreported Enhanced by triazole substituent

The triazole group in analogues improves solubility and membrane permeability, whereas the pyridine in Compound X may enhance metal coordination or π-π stacking in binding pockets .

Boronic Acid Derivatives in Cancer Therapy

Compound X differs from boronic acid-based histone deacetylase (HDAC) inhibitors (e.g., compounds [59–61] in ), which substitute acetamide with boronic acid to target zinc ions in HDAC active sites.

Fluorescent Sensors and Electronic Effects

Unlike Compound X, chalcone-derived boronic acids (e.g., Chalc1/Chalc2) utilize boronic acid groups to modulate charge transfer (CT) for sugar sensing. Substituents like dimethylamino and carbonyl groups alter the boronic acid’s pKa (e.g., pH 6.5 for chalcones vs. 7.5 for other probes) . Compound X’s pyridinylmethyl group could similarly influence electronic density, but its application in sensing is unverified.

Tubulin Polymerization Inhibitors

β-Amido boronic acids (e.g., 13c/13d) inhibit tubulin polymerization (IC50 = 21–22 µM) and cancer cell growth (IC50 = 0.48–2.1 µM) by mimicking combretastatin A-3. Compound X’s aminocarbonyl linker may similarly stabilize interactions with tubulin, though its bioactivity is untested .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups: Substituents like triazoles or nitriles (e.g., 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid) lower pKa and enhance binding to nucleophiles .
  • Steric Effects : Bulky groups (e.g., calix[4]arene boronic acid) hinder enzyme interactions but improve selectivity .
  • Hydrogen Bonding : The pyridinylmethyl group in Compound X may form additional H-bonds, analogous to combretastatin’s hydroxy-to-boronic acid substitution .

Biological Activity

Boronic acids are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities. The compound in focus, Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- , has garnered attention for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature that underpins their biological activity. They are often used as bioisosteres for carboxylic acids and phosphates in drug design due to their unique reactivity profiles and moderate Lewis acidity .

The biological activity of boronic acids can be attributed to several mechanisms:

  • Covalent Bond Formation : Boronic acids can form stable complexes with biomolecules such as proteins and nucleic acids. This interaction is particularly significant in the context of enzyme inhibition and molecular recognition .
  • Oxidative Stability : The oxidative stability of boronic acids varies significantly. Compounds that possess enhanced stability against reactive oxygen species (ROS) demonstrate improved biological utility. For instance, modifications that reduce electron density on boron can enhance resistance to oxidation, thereby increasing the compound's effectiveness in physiological conditions .

1. Anticancer Activity

Research has shown that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies indicate that certain boronic esters derived from phenylboronic acid demonstrate significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

2. Antibacterial Properties

Boronic acids have been reported to possess antibacterial properties. A study highlighted the effectiveness of a novel boronic ester against Escherichia coli, showcasing its potential as an antibacterial agent . The mechanism involves the disruption of bacterial cell wall synthesis through covalent interactions with essential enzymes.

3. Antioxidant Activity

The antioxidant potential of boronic acids has also been documented. A synthesized compound derived from quercetin exhibited strong antioxidant properties, with IC50 values indicating effective radical scavenging capabilities . This suggests potential applications in formulations aimed at reducing oxidative stress.

4. Enzyme Inhibition

Boronic acids act as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase. The inhibition profiles suggest that these compounds could be beneficial in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a boronic acid derivative against human prostate cancer cell lines (PC-3 and LAPC-4). The results demonstrated significant antiproliferative effects, supporting the hypothesis that boronic acid derivatives can serve as effective chemotherapeutic agents .

Case Study 2: Antibacterial Activity

In vitro testing of a synthesized boronic ester revealed effective antibacterial activity against E. coli at concentrations as low as 6.50 mg/mL. Histological evaluations confirmed minimal toxicity to mammalian cells, indicating a favorable safety profile for potential therapeutic use .

Data Table: Biological Activities of Boronic Acid Derivatives

Activity TypeCompound TestedIC50 ValueReference
AnticancerPhenylboronic acid derivative (MCF-7)18.76 ± 0.62 µg/mL
AntibacterialNovel boronic ester (E. coli)6.50 mg/mL
AntioxidantQuercetin-derived boronic esterABTS: 0.11 ± 0.01 µg/mL
Enzyme InhibitionBoronic acid derivative (butyrylcholinesterase)3.12 ± 0.04 µg/mL

Q & A

Q. What synthetic challenges arise when preparing boronic acid-containing compounds, and how are they methodologically addressed?

Boronic acids often face purification challenges due to their reactivity and propensity for trimerization. To mitigate this, prodrug intermediates (e.g., boronic esters) are synthesized first, enabling easier purification and stepwise functionalization . Post-synthesis, advanced techniques like HPLC or derivatization with diols (e.g., pinacol) stabilize the boronic acid for analysis . For aromatic derivatives like the target compound, Suzuki-Miyaura coupling is commonly employed, with careful optimization of protecting groups for the pyridinylmethyl moiety to prevent side reactions .

Q. How can boronic acid-protein interactions be optimized for selective glycoprotein detection?

Selectivity hinges on buffer conditions and minimizing non-specific secondary interactions. For example, using borate buffer at pH 7.4 enhances diol binding while reducing electrostatic interference . Immobilization on carboxymethyl dextran-coated surfaces (as in SPR-based systems) improves orientation and accessibility of the boronic acid moiety . Structural features like the pyridinylmethyl group in the target compound may enhance affinity via π-π stacking with aromatic residues in glycoproteins .

Q. What analytical techniques are recommended for quantifying boronic acid impurities in pharmaceuticals?

LC-MS/MS is the gold standard, validated per ICH guidelines. Key steps include:

  • Derivatization to stabilize boronic acids (e.g., methyl or carboxy phenyl boronic acid).
  • Use of isotopic internal standards to improve accuracy.
  • Detection limits as low as 1 ppm are achievable through optimized fragmentation patterns and collision energy settings .

Q. How do boronic acids enhance fluorescent biosensor design for bacterial detection?

Boronic acids bind to bacterial glycolipids via diol interactions. Functionalizing carbon dots (B-CDs) with boronic acid groups enables Gram-positive bacteria detection through fluorescence quenching upon binding. The pyridinyl group in the target compound could further improve selectivity by interacting with bacterial membrane proteins .

Advanced Research Questions

Q. What methodologies address boronic acid trimerization in MALDI-MS analysis, and how do derivatization strategies improve sequencing?

Trimerization is suppressed by derivatizing boronic acids with diols (e.g., pinacol) to form cyclic esters, which stabilize the analyte . For peptide boronic acids, on-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ stabilization and sequencing via MALDI-MS/MS. This approach is critical for libraries with multiple boronic acid moieties .

Q. How can boronic acid-functionalized polymers enable continuous glucose monitoring?

Copolymers like PAA-ran-PAAPBA combine hydrophilic segments (for solubility) and boronic acid receptors (for glucose binding). The pyridinylmethyl group in the target compound could enhance glucose affinity via hydrogen bonding. Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) integrated into electrochemical sensors allow reusable, real-time glucose tracking by displacing indicators without leaching .

Q. What role do boronic acids play as radical precursors in photochemical reactions?

Under UV/visible light, boronic acids generate aryl radicals via single-electron transfer (SET) mechanisms. The reaction efficiency depends on substituents: electron-withdrawing groups (e.g., carbonyl in the target compound) stabilize intermediates, enabling C–C bond formation. Applications include cross-coupling and late-stage functionalization of bioactive molecules .

Q. How do structural modifications influence the thermal stability of boronic acids for flame-retardant applications?

Pyrene-containing boronic acids (e.g., pyrene-1-boronic acid) exhibit stability up to 600°C due to extended π-conjugation. For the target compound, the 3D aromatic scaffold and hydrogen-bonding capacity of the pyridinylmethyl group may enhance thermal resistance, making it viable for polymer composites .

Q. What in vitro models validate the pharmacokinetic enhancement of boronic acid-containing drugs?

Proteasome inhibitors like Bortezomib are evaluated using:

  • Cell-based assays : IC₅₀ measurements in multiple myeloma cell lines.
  • Co-crystallization studies : Confirming covalent binding to catalytic threonine residues.
  • Plasma stability assays : Comparing ester prodrugs to free boronic acids .

Q. How do reversible boronic ester linkages enable dynamic DNA templating?

DNA strands with 5′-boronic acid and 3′-ribose termini form reversible boronate esters under mild conditions. This system enables programmable ligation and error correction, mimicking prebiotic nucleic acid evolution. The target compound’s amide linker could stabilize duplex formation via secondary interactions .

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